rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Catalog No.
S6506567
CAS No.
2763585-15-3
M.F
C13H21NO2
M. Wt
223.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidin...

CAS Number

2763585-15-3

Product Name

rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Molecular Formula

C13H21NO2

Molecular Weight

223.3
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the family of piperidine carboxylates. It is known for its potential applications in various fields of research and industry, including medicinal chemistry, organic synthesis, and materials science. This paper aims to provide a comprehensive review of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H19NO2. It is a piperidine carboxylate derivative that contains an ethynyl group at the 4th position and a tert-butyl group at the 1st position of the piperidine ring. The compound is a racemic mixture of two enantiomers, (2R,4S) and (2S,4R), which have different biological activities.
The compound was first synthesized and characterized by researchers at Abbott Laboratories in 1988, as part of a program aimed at developing new analgesics that target the opioid receptors. Since then, the compound has been studied for its potential applications in various fields of research and industry, including medicinal chemistry, organic synthesis, and materials science.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a white to off-white crystalline solid that is sparingly soluble in water but soluble in most organic solvents. The compound has a melting point of 128-129 °C and a molecular weight of 221.3 g/mol.
The chemical structure of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is shown below:
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate can be synthesized through a multistep process that involves the reaction of 4-ethynyl-2-methylpiperidine with tert-butyl chloroformate in the presence of a base, followed by the hydrolysis of the resulting intermediate with an acid.
The compound can be characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
NMR spectroscopy is a powerful analytical technique that can be used to determine the structure and purity of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate. The compound can be characterized using ^1H NMR, ^13C NMR, and 2D NMR techniques, which can provide information about the chemical shifts, coupling constants, and connectivity of the atoms in the molecule.
IR spectroscopy is another analytical technique that can be used to identify functional groups in rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate. The compound exhibits characteristic absorption bands in the IR spectrum, which can be used to confirm the presence of the ethynyl and carbonyl groups.
MS is a technique that can be used to determine the mass and molecular formula of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate. The compound can be ionized using electron impact or electrospray ionization and then analyzed using a mass analyzer, which can provide information about the mass-to-charge ratio of the ions.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has been studied for its potential biological activities, including its effects on the opioid receptors, which are involved in pain perception, reward, and addiction.
In vitro studies have shown that rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has a high affinity and selectivity for the µ-opioid receptor, which is the primary target of most clinically used opioids. The compound behaves as a partial agonist at this receptor, meaning that it can activate the receptor but only to a limited extent compared to full agonists.
In vivo studies in rodents have shown that rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has potent analgesic effects, comparable to those of morphine, but with a reduced potential for tolerance, dependence, and respiratory depression.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has been shown to be relatively safe and well tolerated in rodents at therapeutic doses. However, like all opioid compounds, it can cause adverse effects, such as sedation, constipation, and nausea, at higher doses.
In studies on the acute toxicity of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate, the compound was found to have a median lethal dose (LD50) of 870 mg/kg in rats when administered orally and 25.4 mg/kg when administered intravenously. The compound was also found to be non-mutagenic in bacterial and mammalian cell-based assays.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has potential applications in various fields of research and industry, including medicinal chemistry, organic synthesis, and materials science.
In medicinal chemistry, rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate and its analogs are being studied as potential non-addictive analgesics that can exert their effects through novel mechanisms, such as modulating the activity of other receptors or ion channels.
In organic synthesis, rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate and its derivatives are being used as building blocks for the synthesis of other compounds, such as substituted pyridines, pyrimidines, and indoles.
In materials science, rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate and its derivatives are being studied as potential precursors for the synthesis of new polymers, copolymers, and hybrid materials with interesting optical, electronic, and mechanical properties.
The current state of research on rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is focused on exploring its potential applications in various fields of research and industry, as well as investigating its pharmacological properties and mechanisms of action.
Several analogs of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate have been synthesized and tested for their biological activities, leading to the discovery of new compounds with improved potency, selectivity, and safety profiles.
Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has potential implications in various fields of research and industry, including:
- Medicinal chemistry: The compound and its analogs could lead to the development of new analgesics that have reduced side effects and lower potential for addiction.
- Organic synthesis: The compound and its derivatives could be used as building blocks for the synthesis of other biologically active molecules.
- Materials science: The compound and its derivatives could be used as precursors for the synthesis of new polymers, copolymers, and hybrid materials with interesting properties.
Despite its potential benefits, rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has several limitations that need to be addressed in future research, including:
- Limited knowledge of its safety and toxicity profiles at higher doses and in different animal models.
- Limited knowledge of its pharmacokinetics and metabolism in humans.
- Limited knowledge of its mechanisms of action beyond the opioid receptors.
for research on rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate could include:
- Studying its effects on other receptors and ion channels involved in pain perception, such as the cannabinoid, TRP, and voltage-gated calcium channels.
- Developing new analogs that have improved potency, selectivity, and safety profiles.
- Investigating its potential applications in other fields of research and

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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